molecular formula C17H16N2O2 B5768176 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5768176
M. Wt: 280.32 g/mol
InChI Key: LWQCUDYGADBARF-UHFFFAOYSA-N
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Description

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 3,4-dimethylphenol with a suitable alkylating agent to form the corresponding ether. This intermediate is then reacted with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

    Substitution: The phenyl and dimethylphenoxy groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or cooling depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazole compounds.

Scientific Research Applications

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in the study of biological processes and as a potential therapeutic agent.

    Medicine: Research has indicated its potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to its specific structural features, such as the presence of both phenyl and dimethylphenoxy groups attached to the oxadiazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-8-9-15(10-13(12)2)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQCUDYGADBARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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